

# Kinase Selectivity Profiling of Highly Selective RET Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of highly selective RET (Rearranged during Transfection) inhibitors. Due to the lack of publicly available data for "**Ret-IN-15**," this document focuses on two well-characterized, FDA-approved selective RET inhibitors: Selpercatinib (LOXO-292) and Pralsetinib (BLU-667). These inhibitors serve as benchmarks for understanding the on-target potency and off-target profiles of next-generation RET-targeted therapies.

## **Executive Summary**

Selective inhibition of the RET receptor tyrosine kinase (RTK) is a validated therapeutic strategy for various cancers driven by RET alterations. The clinical efficacy of selective RET inhibitors is intrinsically linked to their high affinity for the RET kinase and minimal activity against other kinases, thereby reducing off-target toxicities. This guide presents key experimental data and protocols to objectively compare the kinase selectivity of leading selective RET inhibitors against other RTKs.

## **Kinase Selectivity Profile**

The following table summarizes the inhibitory activity (IC50 values) of Selpercatinib and Pralsetinib against RET and a panel of other receptor tyrosine kinases. Lower IC50 values indicate higher potency.



| Kinase Target      | Selpercatinib (LOXO-292)<br>IC50 (nM) | Pralsetinib (BLU-667) IC50 (nM)                    |
|--------------------|---------------------------------------|----------------------------------------------------|
| RET (Wild-Type)    | 14.0[1]                               | 0.4                                                |
| RET (V804M mutant) | 24.1[1]                               | 0.4                                                |
| RET (M918T mutant) | -                                     | 0.4                                                |
| RET (G810R mutant) | 530.7[1]                              | -                                                  |
| VEGFR2 (KDR)       | >10,000                               | >100-fold selective vs RET                         |
| FGFR1              | Inhibited at higher concentrations    | Inhibited at clinically relevant concentrations[2] |
| FGFR2              | Inhibited at higher concentrations    | Inhibited at clinically relevant concentrations[2] |
| PDGFRβ             | -                                     | Inhibited at clinically relevant concentrations[2] |
| FLT3               | -                                     | Inhibited at clinically relevant concentrations[2] |
| KIT                | >10,000                               | -                                                  |
| EGFR               | >10,000                               | -                                                  |
| TRKA               | -                                     | Inhibited at clinically relevant concentrations[2] |
| TRKC               | -                                     | Inhibited at clinically relevant concentrations[2] |
| DDR1               | -                                     | Inhibited at clinically relevant concentrations[2] |

Note: A comprehensive numerical comparison across a wide panel of RTKs with IC50 values for both compounds from a single study is not readily available in the public domain. The selectivity is often described as a fold-difference compared to RET. Pralsetinib is reported to be over 100-fold more selective for RET kinase over 96% of 371 kinases tested.[2] Selpercatinib



was found to be more than 250-fold more selective for RET than 98% of 329 non-RET kinases tested.

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of selectivity data. Below are protocols for common biochemical kinase assays used in selectivity profiling.

## **LanthaScreen™ Eu Kinase Binding Assay**

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eudonor and the tracer's acceptor fluorophore. Unlabeled inhibitors compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.

#### **Detailed Protocol:**

- Reagent Preparation:
  - Prepare a 4X solution of the test compound (e.g., Selpercatinib) in kinase buffer.
  - Prepare a 2X solution of the tagged kinase and the Eu-labeled anti-tag antibody in kinase buffer.
  - Prepare a 4X solution of the Alexa Fluor™ labeled kinase tracer in kinase buffer.
- Assay Procedure (384-well plate format):
  - $\circ$  Add 4  $\mu$ L of the 4X test compound solution to the assay wells.
  - Add 8 µL of the 2X kinase/antibody mixture to all wells.
  - $\circ$  Initiate the binding reaction by adding 4  $\mu$ L of the 4X tracer solution to all wells.



- Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition:
  - Read the plate on a TR-FRET compatible plate reader.
  - Excite the europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (europium emission) and ~665 nm (tracer emission).
  - Calculate the emission ratio (665 nm / 615 nm).
- Data Analysis:
  - Plot the emission ratio against the logarithm of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

### **ADP-Glo™** Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

#### Detailed Protocol:

- Kinase Reaction:
  - $\circ$  Set up a 5  $\mu$ L kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
  - Incubate at room temperature for the desired reaction time (e.g., 1 hour).
- · ATP Depletion:



- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:
  - Add 10 μL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
  - Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
- · Data Acquisition:
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - The luminescent signal is inversely proportional to the activity of the kinase inhibitor.
  - Plot the luminescence against the logarithm of the inhibitor concentration and fit to a doseresponse curve to calculate the IC50 value.

# Mandatory Visualizations RET Signaling Pathway and Inhibition

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by selective RET inhibitors like Selpercatinib and Pralsetinib.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 2. Pralsetinib PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Kinase Selectivity Profiling of Highly Selective RET Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400520#kinase-selectivity-profiling-of-ret-in-15-against-other-rtks]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com